Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate
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Overview
Description
Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolopyrimidine core, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis [ (E) -7- [4- (4-fluorophenyl) -6-isopropyl-2- [methyl (methylsulfonyl) amino] pyrimidin-5-yl] (3R, 5S) -3,5-dihydroxy- 6-Heptenoic acid] calcium salt
- ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide
Uniqueness
Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is unique due to its specific structural features, such as the combination of a fluorophenyl group and a pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl [3-(4-fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12F N4O3
- Molecular Weight : 270.26 g/mol
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. A study evaluating various derivatives found that some exhibited significant antiproliferative effects against a range of cancer cell lines. For instance:
Compound | IC50 (µM) against CDK2 | IC50 (µM) against TRKA | Growth Inhibition (%) |
---|---|---|---|
6t | 0.09 | 0.45 | 43.9 |
Ribociclib (reference) | 0.07 | - | - |
These results suggest that this compound may share similar mechanisms of action as established inhibitors like ribociclib and larotrectinib, targeting critical pathways in cancer cell proliferation and survival .
2. Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key kinases involved in cell cycle regulation and signal transduction pathways. The dual inhibition of CDK2 and TRKA is particularly noteworthy as it may lead to enhanced therapeutic efficacy against cancers with aberrant signaling through these pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cancer cell proliferation.
- Apoptosis Induction : It may promote programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : By inhibiting key regulatory proteins, the compound can induce cell cycle arrest, preventing cancer cells from dividing.
Case Study 1: Antiproliferative Effects
A recent investigation into a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that this compound exhibited significant growth inhibition across multiple cancer cell lines tested in the NCI's 60-cell line panel.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins at the molecular level. The binding affinities observed in these studies are comparable to known inhibitors, suggesting a strong potential for therapeutic application.
Properties
Molecular Formula |
C16H14FN3O3 |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C16H14FN3O3/c1-9-15(10-3-5-11(17)6-4-10)16-18-12(8-14(22)23-2)7-13(21)20(16)19-9/h3-7,19H,8H2,1-2H3 |
InChI Key |
XEMFAEYLLLDUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CC(=O)OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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